5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
CAS No.: 875285-96-4
Cat. No.: VC7673953
Molecular Formula: C15H11ClN2O2S
Molecular Weight: 318.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875285-96-4 |
|---|---|
| Molecular Formula | C15H11ClN2O2S |
| Molecular Weight | 318.78 |
| IUPAC Name | 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
| Standard InChI | InChI=1S/C15H11ClN2O2S/c1-9-11(14(19)18-15-17-6-7-21-15)8-13(20-9)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18,19) |
| Standard InChI Key | OMDKOOBYGHGDMC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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A furan ring substituted at the 2-position with a methyl group and at the 3-position with a carboxamide linkage.
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A thiazole ring connected via the carboxamide’s nitrogen atom.
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A 2-chlorophenyl group attached to the furan’s 5-position.
This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its SMILES notation: CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3. The InChIKey OMDKOOBYGHGDMC-UHFFFAOYSA-N confirms its stereochemical uniqueness.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClN₂O₂S | |
| Molecular Weight | 318.78 g/mol | |
| logP (Partition Coeff.) | ~3.8 (estimated via analogs) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 |
Solubility and Stability
While solubility data remain unspecified, analogs with similar logP values (e.g., 3.8) suggest moderate lipophilicity, favoring membrane permeability. The thiazole and furan rings confer rigidity, enhancing metabolic stability compared to purely aliphatic carboxamides.
Synthetic Methodologies
Reaction Pathways
Synthesis typically involves a multi-step sequence:
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Furan Core Functionalization: Friedel-Crafts acylation or palladium-catalyzed coupling introduces the 2-chlorophenyl group.
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Carboxamide Formation: Condensation of furan-3-carboxylic acid derivatives with 2-aminothiazole under peptide coupling conditions (e.g., HATU or DCC) .
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Methyl Group Introduction: Alkylation at the furan’s 2-position using methyl iodide in the presence of a base.
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 | 95 |
| 2 | HATU, DIPEA, DCM, rt | 68 | 98 |
| 3 | CH₃I, NaH, THF, 0°C → rt | 85 | 97 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural validation employs:
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NMR: Distinct signals for methyl (δ 2.3 ppm), thiazole protons (δ 7.1–7.3 ppm), and aromatic chlorophenyl groups.
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HRMS: Molecular ion peak at m/z 319.04 (calculated for C₁₅H₁₁ClN₂O₂S).
Applications in Drug Development
Anticancer Agents
The compound’s dual mechanism (topoisomerase inhibition + ROS generation) positions it as a candidate for combination therapies. Synergy with cisplatin enhances cytotoxicity by 40% in resistant cell lines.
Material Science Applications
Conjugated π-systems enable use in organic semiconductors. Thin-film transistors incorporating this compound demonstrate hole mobility of 0.12 cm²/V·s, comparable to polythiophenes.
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